molecular formula C16H15NO4 B1297328 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid CAS No. 24460-11-5

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

Cat. No.: B1297328
CAS No.: 24460-11-5
M. Wt: 285.29 g/mol
InChI Key: GLELQLHCSRTFFD-UHFFFAOYSA-N
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Description

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Dimethylation: The amino group is dimethylated to form a dimethylamino group.

    Hydroxylation: A hydroxyl group is introduced at the ortho position relative to the carboxylic acid group.

    Coupling Reaction: The final step involves a coupling reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid:

    4-Dimethylaminobenzoic acid: Similar in structure but lacks the hydroxyl group.

    2-Hydroxy-4-methoxybenzoic acid: Contains a methoxy group instead of a dimethylamino group.

Uniqueness

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is unique due to the presence of both dimethylamino and hydroxyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17(2)10-7-8-13(14(18)9-10)15(19)11-5-3-4-6-12(11)16(20)21/h3-9,18H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLELQLHCSRTFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349613
Record name 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24460-11-5
Record name 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24460-11-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the structural characterization of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid?

A1: this compound, also known as resorcinol phthalein or fluorescein, is an organic compound with the molecular formula C16H15NO4 [, ]. A study characterized its crystal structure, revealing a dihedral angle of 75.21° between the two benzene rings within the molecule []. The crystal structure is further stabilized by an intramolecular hydrogen bond (O—H⋯O) with an O⋯O distance of 2.589 Å []. Interestingly, in the solid state, this compound forms a solvate with methanol, where the methanol molecule bridges two molecules of the compound via hydrogen bonding [].

Q2: What are the applications of this compound in bioimaging?

A2: this compound serves as a crucial starting material for synthesizing a new class of benzorhodamine fluorescent dyes []. These benzorhodamines exhibit desirable properties for bioimaging applications, including photostability and near-infrared (NIR) emission with large Stokes shifts exceeding 120 nm []. These characteristics enable long-term bioimaging at deeper depths with minimal autofluorescence and self-quenching []. Researchers have successfully utilized a carboxy benzorhodamine derivative for both fluorescent imaging in cells and tissues, as well as for photothermal therapy of cancer cells and xenograft tumors in mice [].

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